3-[4-Methoxy-3-(piperidin-1-ylsulfonyl)phenyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid
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Overview
Description
3-[4-Methoxy-3-(piperidin-1-ylsulfonyl)phenyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, which includes a pyrazolo[1,5-a]pyrimidine core, a methoxy group, and a piperidinylsulfonyl moiety, contributes to its distinct chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[4-Methoxy-3-(piperidin-1-ylsulfonyl)phenyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid typically involves multi-step organic reactions. One common approach is the condensation of an aminopyrazole with a suitable aldehyde or ketone, followed by cyclization to form the pyrazolo[1,5-a]pyrimidine core.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems, controlled temperature and pressure conditions, and efficient purification techniques such as chromatography and crystallization .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the pyrazolo[1,5-a]pyrimidine core, potentially converting it to dihydropyrazolo derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and sulfonyl chlorides are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution can introduce new functional groups, enhancing the compound’s biological activity .
Scientific Research Applications
3-[4-Methoxy-3-(piperidin-1-ylsulfonyl)phenyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound exhibits potential as a bioactive molecule with applications in drug discovery and development.
Medicine: It is investigated for its therapeutic potential in treating various diseases, including cancer and inflammatory disorders.
Mechanism of Action
The mechanism of action of 3-[4-Methoxy-3-(piperidin-1-ylsulfonyl)phenyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to the modulation of cellular processes. For example, it could act as an inhibitor of kinases or other signaling proteins, thereby affecting cell proliferation and survival .
Comparison with Similar Compounds
Pyrazolo[3,4-d]pyrimidines: These compounds share a similar core structure but differ in their substituents, leading to variations in biological activity.
Indole Derivatives: Indole-based compounds also exhibit diverse biological activities and are structurally related to pyrazolo[1,5-a]pyrimidines.
Uniqueness: The uniqueness of 3-[4-Methoxy-3-(piperidin-1-ylsulfonyl)phenyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
3-(4-methoxy-3-piperidin-1-ylsulfonylphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O5S/c1-13-11-14(2)25-20(22-13)18(19(23-25)21(26)27)15-7-8-16(30-3)17(12-15)31(28,29)24-9-5-4-6-10-24/h7-8,11-12H,4-6,9-10H2,1-3H3,(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNMXZWRXRRPBBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C(C(=NN12)C(=O)O)C3=CC(=C(C=C3)OC)S(=O)(=O)N4CCCCC4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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